molecular formula C5H6N2S3 B14470182 6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione CAS No. 72885-87-1

6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione

Cat. No.: B14470182
CAS No.: 72885-87-1
M. Wt: 190.3 g/mol
InChI Key: NDVCIMHVMKFSIU-UHFFFAOYSA-N
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Description

6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione is a heterocyclic compound that features a unique structure combining dithiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione typically involves the reaction of xanthane hydride (5-amino-1,2,4-dithiazole-3-thione) with primary amines and formaldehyde under harsh conditions, such as reflux in dimethyl sulfoxide (DMSO) . This reaction leads to the formation of the desired heterocyclic system, confirmed by nuclear magnetic resonance (NMR) studies .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form specific interactions with these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione is unique due to its combination of dithiazole and pyrimidine rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development in various fields.

Properties

CAS No.

72885-87-1

Molecular Formula

C5H6N2S3

Molecular Weight

190.3 g/mol

IUPAC Name

6,7-dihydro-5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione

InChI

InChI=1S/C5H6N2S3/c8-5-7-3-1-2-6-4(7)9-10-5/h1-3H2

InChI Key

NDVCIMHVMKFSIU-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C(=S)SS2

Origin of Product

United States

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